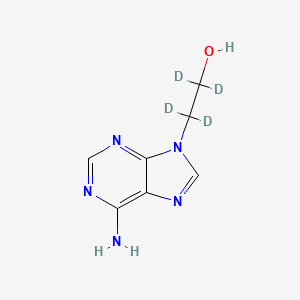

[2-(6-Amino-9H-purin-9-yl)ethanol-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(6-aminopurin-9-yl)-1,1,2,2-tetradeuterioethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5O/c8-6-5-7(10-3-9-6)12(1-2-13)4-11-5/h3-4,13H,1-2H2,(H2,8,9,10)/i1D2,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAQOTZQDXZDBJK-LNLMKGTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)N1C=NC2=C(N=CN=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of [2-(6-Amino-9H-purin-9-yl)ethanol-d4]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of [2-(6-Amino-9H-purin-9-yl)ethanol-d4], a deuterated analog of 9-(2-Hydroxyethyl)adenine. This isotopically labeled compound is a valuable tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification.

Introduction

This compound] is the deuterium-labeled form of 9-(2-Hydroxyethyl)adenine.[1][2] The incorporation of four deuterium (B1214612) atoms on the ethanol (B145695) moiety provides a stable isotopic signature, making it distinguishable from its endogenous, non-labeled counterpart by mass spectrometry. This property is crucial for tracer studies in drug metabolism and for enhancing the accuracy of analytical measurements. The synthesis of this compound typically involves the alkylation of adenine (B156593) with a deuterated ethylene (B1197577) species.

Synthesis

The synthesis of this compound] is achieved through the N9-alkylation of adenine with a deuterated two-carbon electrophile. A plausible and efficient method involves the reaction of adenine with ethylene-d4 (B1596295) oxide in a suitable solvent.

Reaction Scheme:

Caption: Synthetic pathway for this compound].

Experimental Protocol

Materials:

-

Adenine

-

Ethylene-d4 oxide

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (B1210297) (EtOAc)

-

Methanol (B129727) (MeOH)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of adenine (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Cool the mixture to 0 °C and bubble ethylene-d4 oxide (1.2 eq) through the suspension with vigorous stirring.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the DMF.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of methanol in ethyl acetate.

-

Combine the fractions containing the desired product and evaporate the solvent to yield this compound] as a white solid.

Characterization

The structural confirmation and purity of the synthesized this compound] are determined using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The absence of signals corresponding to the ethanolic protons in the ¹H NMR spectrum and the characteristic shifts in the ¹³C NMR spectrum confirm the successful deuteration.

Table 1: Predicted NMR Spectral Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~8.15 | s | H-2 (Purine) |

| ~7.95 | s | H-8 (Purine) | |

| ~7.25 | br s | -NH₂ | |

| ~5.00 | t | -OH | |

| ¹³C | ~156.0 | s | C-6 (Purine) |

| ~152.5 | s | C-2 (Purine) | |

| ~149.5 | s | C-4 (Purine) | |

| ~141.0 | s | C-8 (Purine) | |

| ~119.0 | s | C-5 (Purine) | |

| ~59.0 (broadened) | m | -CD₂-OH | |

| ~45.5 (broadened) | m | N-CD₂- |

Note: Predicted chemical shifts are based on the non-deuterated analog and may vary slightly. The signals for the deuterated carbons will be broadened and may not be readily observable in a standard ¹³C NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a critical technique to confirm the incorporation of deuterium atoms by observing the mass-to-charge ratio (m/z) of the molecular ion.

Table 2: Mass Spectrometry Data

| Parameter | Value |

| Chemical Formula | C₇H₅D₄N₅O |

| Molecular Weight | 183.21 g/mol |

| Monoisotopic Mass | 183.1058 Da |

| Expected [M+H]⁺ | 184.1131 |

Experimental Workflow

The overall process from synthesis to characterization follows a logical workflow to ensure the desired product is obtained with high purity and its identity is confirmed.

Caption: Overall experimental workflow.

Conclusion

This guide outlines a robust methodology for the synthesis and comprehensive characterization of this compound]. The provided experimental protocol and characterization data serve as a valuable resource for researchers in drug development and related scientific fields, facilitating the use of this important isotopically labeled compound in their studies. The successful synthesis and rigorous characterization are paramount to ensuring the reliability of data generated using this tracer.

References

[2-(6-Amino-9H-purin-9-yl)ethanol-d4] certificate of analysis

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of the available analytical data and general experimental protocols for the stable isotope-labeled compound, [2-(6-Amino-9H-purin-9-yl)ethanol-d4]. This compound is the deuterium-labeled form of 9-(2-Hydroxyethyl)adenine and is primarily utilized as an internal standard in quantitative analytical studies.

Quantitative Data Summary

The following table summarizes the key analytical and physical data for this compound]. This information has been compiled from various chemical suppliers.

| Parameter | Value | Reference |

| Compound Name | This compound] | LGC Standards |

| Synonyms | 9-(beta-Hydroxyethyl)adenine-d4, NSC 51467-d4 | LGC Standards |

| CAS Number | 1216900-94-5 | LGC Standards |

| Unlabeled CAS Number | 707-99-3 | LGC Standards, Santa Cruz Biotechnology |

| Molecular Formula (Unlabeled) | C7H9N5O | PubChem[1] |

| Molecular Weight (Unlabeled) | 179.18 g/mol | PubChem[1] |

| Purity | 97% | AChemBlock[2] |

| Isotopic Enrichment | Not specified, typically >98% for deuterated standards | General Knowledge |

| Appearance | Solid (form not specified) | Sigma-Aldrich |

Experimental Protocols

Detailed experimental protocols for the analysis of a specific lot of this compound] would be provided on its Certificate of Analysis. However, generalized methodologies for the key analytical techniques used to characterize such stable isotope-labeled compounds are described below.

a) Identity and Structure Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure and the positions of deuterium (B1214612) labeling.

-

Methodology:

-

A sample of the compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d6).

-

¹H NMR and ¹³C NMR spectra are acquired. The ¹H NMR spectrum is expected to show the absence of signals corresponding to the deuterated positions.

-

The chemical shifts, splitting patterns, and integration of the remaining proton signals are compared with the spectrum of the unlabeled standard to confirm the identity of the molecule.

-

b) Purity Determination by High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the chemical purity of the compound.

-

Methodology:

-

A solution of the compound is prepared in a suitable solvent (e.g., water/acetonitrile).

-

The solution is injected into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.

-

A gradient elution method is typically employed using a mobile phase consisting of an aqueous buffer and an organic solvent.

-

The chromatogram is analyzed to determine the area percentage of the main peak relative to any impurity peaks.

-

c) Isotopic Enrichment and Molecular Weight Confirmation by Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight and determine the isotopic enrichment of the deuterated compound.

-

Methodology:

-

The compound is introduced into a mass spectrometer, typically using electrospray ionization (ESI).

-

The mass spectrum is acquired in positive ion mode.

-

The spectrum is analyzed for the presence of the molecular ion peak ([M+H]⁺) corresponding to the deuterated compound.

-

The relative intensities of the isotopic peaks are used to calculate the deuterium incorporation.

-

Visualizations

The following diagrams illustrate the chemical structure and a general analytical workflow for this compound].

Caption: Chemical structure of this compound].

Caption: A general workflow for the quality control analysis of a stable isotope-labeled compound.

References

What is the molecular weight of [2-(6-Amino-9H-purin-9-yl)ethanol-d4]?

An In-Depth Guide to the Molecular Weight of [2-(6-Amino-9H-purin-9-yl)ethanol-d4]

This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a detailed analysis of the molecular weight of the isotopically labeled compound, this compound]. This compound is a deuterated analog of 9-(2-Hydroxyethyl)adenine, a molecule of interest in various biochemical and pharmaceutical research contexts.

Chemical Structure and Formula

The parent compound, 2-(6-Amino-9H-purin-9-yl)ethanol, has a molecular formula of C₇H₉N₅O.[1][2][3] The deuterated variant, denoted with "-d4," involves the substitution of four hydrogen atoms with deuterium (B1214612) atoms. Specifically, the labeling occurs on the ethanol (B145695) side chain, resulting in the chemical name 2-(6-aminopurin-9-yl)-1,1,2,2-tetradeuterioethanol.[4]

This isotopic substitution modifies the molecular formula to C₇H₅D₄N₅O .

Methodology for Molecular Weight Calculation

The molecular weight (MW) of a chemical compound is determined by the sum of the atomic weights of its constituent atoms. For isotopically labeled compounds, the specific mass of the isotopes must be used for an accurate calculation. The standard atomic weights for the elements are used, with the notable inclusion of deuterium (D), a stable isotope of hydrogen with an atomic weight approximately double that of protium (B1232500) (¹H).[5]

The calculation is performed as follows:

MW = (Nₐ * AWₐ) + (Nₑ * AWₑ) + ...

Where:

-

N is the number of atoms of a specific element.

-

AW is the atomic weight of that element (or isotope).

Elemental Composition and Molecular Weight

The final molecular weight is derived by summing the mass contributions of each element and isotope present in the C₇H₅D₄N₅O formula. The table below provides a detailed breakdown of this calculation.

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Mass Contribution ( g/mol ) |

| Carbon | C | 7 | 12.011 | 84.077 |

| Hydrogen | H | 5 | 1.008 | 5.040 |

| Deuterium | D | 4 | 2.014[5][6] | 8.056 |

| Nitrogen | N | 5 | 14.007 | 70.035 |

| Oxygen | O | 1 | 15.999 | 15.999 |

| Total | 22 | 183.207 |

The calculated molecular weight of this compound] is 183.207 g/mol .

Visualization of Calculation Workflow

The following diagram illustrates the logical workflow for determining the molecular weight of the target compound.

Caption: Workflow for Molecular Weight Calculation.

References

- 1. 2-(6-Aminopurin-9-yl)ethanol | C7H9N5O | CID 242652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(6-Aminopurin-9-yl)ethanol [chembk.com]

- 3. 2-(6-aminopurin-9-yl)ethanol 97% | CAS: 707-99-3 | AChemBlock [achemblock.com]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. Deuterium | Definition, Symbol, Production, & Facts | Britannica [britannica.com]

- 6. Deuterium | H2 | CID 24523 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Stability and Storage of [2-(6-Amino-9H-purin-9-yl)ethanol-d4]

Audience: Researchers, scientists, and drug development professionals.

Introduction

[2-(6-Amino-9H-purin-9-yl)ethanol-d4], a deuterium-labeled isotopologue of 9-(2-Hydroxyethyl)adenine, serves as a critical internal standard in bioanalytical studies and as a tracer in metabolic research. The integrity and purity of this stable isotope-labeled compound are paramount for generating accurate and reproducible experimental data. This guide provides a comprehensive overview of the recommended storage conditions and stability considerations for this compound] to ensure its optimal performance and longevity.

Recommended Storage Conditions

While specific stability studies for this compound] are not publicly available, information from suppliers and data for the non-deuterated analogue, 9-(2-hydroxyethyl)adenine, provide a strong basis for recommended storage. The compound is typically shipped at ambient temperature. For long-term storage, it is crucial to protect the substance from environmental factors that could lead to degradation.

Table 1: Recommended Storage Conditions for this compound]

| Parameter | Recommendation | Rationale |

| Temperature | Room Temperature (20-25°C) | Supplier information suggests stability at ambient temperatures. Controlled room temperature minimizes the risk of thermal degradation. |

| Light | Store in the dark (e.g., in an amber vial or a light-blocking container) | Purine (B94841) derivatives can be sensitive to UV and visible light, which can induce photochemical degradation. |

| Moisture | Store in a tightly sealed container in a dry environment (desiccator recommended) | The compound is a crystalline powder and adenine (B156593) derivatives can be hygroscopic. Absorption of water can lead to hydrolysis or changes in physical form. |

| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) for long-term storage | While not explicitly stated in available literature, storage under an inert atmosphere can prevent potential oxidative degradation of the adenine ring or the ethanol (B145695) side chain over extended periods. |

Stability Profile and Potential Degradation Pathways

The stability of this compound] is intrinsically linked to the chemical nature of the 9-substituted adenine core. While the carbon-deuterium bonds are generally more stable than carbon-hydrogen bonds and are not expected to be a primary point of instability, the adenine ring and the hydroxyethyl (B10761427) side chain can be susceptible to degradation under certain conditions.

Potential degradation pathways for adenine derivatives include:

-

Hydrolysis: Under strongly acidic or basic conditions, the glycosidic-like bond between the purine and the side chain could be susceptible to cleavage. The amino group on the purine ring can also undergo hydrolytic deamination to form the corresponding hypoxanthine (B114508) derivative.

-

Oxidation: The purine ring system can be susceptible to oxidation, leading to the formation of various oxidized species.

-

Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions in the purine ring.

Due to the lack of specific studies on this compound], a forced degradation study is recommended to identify potential degradation products and pathways under stress conditions (e.g., acid, base, oxidation, heat, and light).

Proposed Experimental Protocol for Stability Testing

The following is a proposed experimental protocol for conducting a comprehensive stability study of this compound].

Objective: To assess the stability of this compound] under various storage conditions and to identify potential degradation products.

Materials:

-

This compound] solid material

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water)

-

Buffers of various pH (e.g., pH 2, 7, 9)

-

Oxidizing agent (e.g., 3% hydrogen peroxide)

-

Calibrated stability chambers/ovens

-

Photostability chamber

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (LC-MS)

-

Validated analytical method for the quantification of this compound] and its potential impurities.

Methodology:

-

Initial Characterization: Perform initial analysis (e.g., HPLC for purity, Karl Fischer for water content, and visual appearance) of the this compound] batch.

-

Sample Preparation: Accurately weigh samples of this compound] into appropriate vials for each storage condition. For solution stability, prepare solutions of known concentration in relevant solvents or buffers.

-

Storage Conditions:

-

Long-term stability: Store samples at the recommended storage condition (e.g., 25°C/60% RH) and at an accelerated condition (e.g., 40°C/75% RH).

-

Forced degradation:

-

Acidic: Treat with 0.1 M HCl at 60°C.

-

Basic: Treat with 0.1 M NaOH at 60°C.

-

Oxidative: Treat with 3% H₂O₂ at room temperature.

-

Thermal: Expose solid material to 80°C.

-

Photostability: Expose solid material and solution to light according to ICH Q1B guidelines.

-

-

-

Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, 6, 12, 24 months for long-term stability; shorter intervals for forced degradation).

-

Analysis: Analyze the samples using a validated stability-indicating HPLC or LC-MS method. Assess for purity, degradation products, and any change in physical appearance.

-

Data Evaluation: Quantify the amount of this compound] remaining and any major degradation products. Determine the shelf-life based on the long-term stability data.

Table 2: Example Data Collection Table for Stability Study

| Storage Condition | Time Point | Appearance | Purity (%) by HPLC | Major Degradant 1 (Area %) | Major Degradant 2 (Area %) |

| 25°C/60% RH | 0 | White Powder | 99.8 | ND | ND |

| 3 Months | |||||

| 6 Months | |||||

| 12 Months | |||||

| 40°C/75% RH | 0 | White Powder | 99.8 | ND | ND |

| 1 Month | |||||

| 3 Months | |||||

| 6 Months |

ND: Not Detected

Visualizations

The following diagrams illustrate the proposed experimental workflow for stability testing and the recommended storage and handling logic for this compound].

Caption: Proposed experimental workflow for assessing the stability of this compound].

Caption: Logical flow for the proper storage and handling of this compound].

Conclusion

Ensuring the stability of this compound] is crucial for the integrity of research outcomes. While specific stability data is limited, adherence to the recommended storage conditions, derived from supplier information and data on the non-deuterated analogue, will help maintain the compound's purity and performance. For critical applications, conducting a dedicated stability study as outlined in this guide is highly recommended to establish a definitive shelf-life and to understand the compound's behavior under various environmental stresses.

Isotopic Purity of [2-(6-Amino-9H-purin-9-yl)ethanol-d4]: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of [2-(6-Amino-9H-purin-9-yl)ethanol-d4], a deuterated analog of 9-(2-Hydroxyethyl)adenine. The precise quantification of isotopic enrichment is critical for its applications in metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based assays. This document outlines the common analytical techniques for determining isotopic purity, presents representative data, and illustrates relevant biochemical pathways and experimental workflows.

Quantitative Data on Isotopic Purity

The isotopic purity of a deuterated compound is a measure of the percentage of molecules that contain the desired number of deuterium (B1214612) atoms. It is typically determined by mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. The data is often presented as a distribution of the different isotopologues (molecules that differ only in their isotopic composition).

While the exact isotopic distribution can vary between synthetic batches, a representative high-quality batch of this compound] would exhibit the following characteristics, as summarized in Table 1.

Table 1: Representative Isotopic Distribution of this compound]

| Isotopologue | Designation | Relative Abundance (%) |

| Deuterium (d4) | d4 | > 98% |

| Deuterium (d3) | d3 | < 2% |

| Deuterium (d2) | d2 | < 0.5% |

| Deuterium (d1) | d1 | < 0.1% |

| Unlabeled (d0) | d0 | < 0.1% |

| Isotopic Enrichment | d4 | > 98 atom % D |

Note: The data presented in this table is representative of a high-purity standard and may not reflect the exact specifications of all commercially available products.

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity for deuterated compounds like this compound] relies on precise analytical methodologies. High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy are the primary techniques employed for this purpose.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the isotopic distribution of a compound by separating ions based on their mass-to-charge ratio with high precision.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound].

-

Dissolve the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile/water mixture) to a final concentration of 10-100 µg/mL.

-

Further dilute the sample as required for the specific instrument's sensitivity.

-

-

Instrumentation and Parameters:

-

Mass Spectrometer: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, is required.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used.

-

Mass Range: Set the mass range to scan for the expected m/z of the protonated unlabeled compound and its deuterated isotopologues (e.g., m/z 180-190).

-

Resolution: A resolving power of at least 10,000 is recommended to resolve the isotopic peaks.

-

Data Acquisition: Acquire full scan mass spectra.

-

-

Data Analysis:

-

Identify the peaks corresponding to the different isotopologues (d0, d1, d2, d3, and d4).

-

Integrate the peak areas for each isotopologue.

-

Calculate the relative abundance of each isotopologue as a percentage of the total integrated area.

-

The isotopic purity is reported as the relative abundance of the d4 isotopologue.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

A combination of ¹H and ²H NMR spectroscopy can provide detailed information about the sites and extent of deuteration.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound] in a deuterated solvent that does not have signals overlapping with the analyte, such as DMSO-d6.

-

Add an internal standard with a known concentration if quantitative analysis is desired.

-

-

¹H NMR Spectroscopy:

-

Acquire a standard ¹H NMR spectrum.

-

The absence or significant reduction of signals corresponding to the protons on the ethanol (B145695) side chain, when compared to the spectrum of the unlabeled standard, provides qualitative confirmation of deuteration.

-

Integration of the residual proton signals relative to a non-deuterated portion of the molecule (e.g., the purine (B94841) ring protons) can be used to estimate the degree of deuteration.

-

-

²H NMR Spectroscopy:

-

Acquire a ²H NMR spectrum.

-

A strong signal in the region corresponding to the deuterated positions confirms the presence of deuterium.

-

The chemical shift of the deuterium signal can confirm the position of deuteration.

-

Signaling Pathways and Experimental Workflows

This compound] is a structural analog of the nucleoside adenosine (B11128) and is related to antiviral drugs like acyclovir. Its biological activity would likely involve cellular metabolism, particularly phosphorylation. The deuterated form is especially useful for tracing the metabolic fate of the parent compound.

Caption: Metabolic activation of acyclovir-like nucleoside analogs in a virus-infected cell.

The following diagram illustrates a typical workflow for the determination of isotopic purity.

Caption: A typical experimental workflow for determining the isotopic purity of a deuterated compound.

Commercial Suppliers and Technical Guide for [2-(6-Amino-9H-purin-9-yl)ethanol-d4]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and applications of [2-(6-Amino-9H-purin-9-yl)ethanol-d4]. This deuterated analog of 9-(2-Hydroxyethyl)adenine is a crucial tool for sensitive and accurate quantification in various research and development settings, particularly in mass spectrometry-based assays.

Commercial Availability

This compound] is available from several specialized chemical suppliers. Researchers are advised to consult the suppliers directly for the most current information on availability, pricing, and detailed specifications.

Identified Commercial Suppliers:

-

LGC Standards[1]

-

Santa Cruz Biotechnology (SCBT)[2]

-

MedChemExpress[3]

-

Toronto Research Chemicals (TRC) - available through distributors like LGC Standards.

Technical Data

The following table summarizes the available technical data for this compound] and its non-labeled counterpart. This data has been compiled from various supplier and chemical database resources.

| Property | This compound] | 2-(6-Amino-9H-purin-9-yl)ethanol (Non-labeled) |

| CAS Number | Not specified (Unlabeled: 707-99-3) | 707-99-3 |

| Molecular Formula | C₇H₅D₄N₅O | C₇H₉N₅O |

| Molecular Weight | 183.20 | 179.18 |

| Purity | Consult Supplier | >97% to >98% (HPLC)[4][5] |

| Isotopic Enrichment | Consult Supplier for Certificate of Analysis | N/A |

| Appearance | White to Off-White Solid | White to Off-White Solid[5] |

| Melting Point | Not specified | 240.0 to 244.0 °C[5] |

| Solubility | Not specified | DMSO (Slightly, Sonicated), Methanol (B129727) (Slightly, Sonicated)[5] |

| Storage Conditions | Consult Supplier | Keep in dark place, Inert atmosphere, Room temperature[5] |

Core Application: Isotope Dilution Mass Spectrometry

The primary application for this compound] is as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis using isotope dilution mass spectrometry (IDMS). The use of a deuterated standard is considered the gold standard in quantitative mass spectrometry for its ability to correct for variability during sample preparation and analysis.[6]

Principle of Isotope Dilution

IDMS is a powerful analytical technique that provides highly accurate and precise quantification of analytes.[7] The fundamental principle involves adding a known amount of an isotopically labeled form of the analyte to the sample.[7] Because the deuterated internal standard is chemically identical to the analyte, it co-elutes and co-ionizes, effectively compensating for variations in sample extraction, chromatographic separation, and mass spectrometric detection.[7] The concentration of the analyte is determined by measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard.[7]

Experimental Protocols

General Protocol for Quantification of 9-(2-Hydroxyethyl)adenine in a Biological Matrix

1. Preparation of Standards and Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 2-(6-Amino-9H-purin-9-yl)ethanol in a suitable solvent (e.g., methanol or DMSO).

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound] in the same solvent as the analyte.

-

Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards covering the expected concentration range in the samples. Prepare a working solution of the internal standard at a fixed concentration.

2. Sample Preparation (Protein Precipitation)

-

To 100 µL of the biological sample (e.g., plasma, urine), add 10 µL of the internal standard working solution and vortex briefly.

-

Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at >10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition for LC-MS/MS analysis.

3. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient from low to high organic phase (e.g., 5% to 95% B) over several minutes.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Analyte: Determine the precursor ion [M+H]⁺ (m/z ~180.1) and a suitable product ion.

-

Internal Standard: Determine the precursor ion [M+H]⁺ (m/z ~184.1) and a corresponding product ion.

-

-

Optimize MS parameters such as collision energy and declustering potential for maximum signal intensity.

-

4. Data Analysis

-

Integrate the peak areas for both the analyte and the internal standard MRM transitions.

-

Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways

9-(2-Hydroxyethyl)adenine is an adenosine (B11128) analogue. Adenosine is a critical signaling molecule that exerts its effects through four G-protein-coupled receptors: A₁, A₂ₐ, A₂ₑ, and A₃. The quantification of adenosine analogues can be important in studies related to these pathways, which are involved in numerous physiological processes, including cardiovascular function, inflammation, and neurotransmission.

References

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. scbt.com [scbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 2-(6-aminopurin-9-yl)ethanol 97% | CAS: 707-99-3 | AChemBlock [achemblock.com]

- 5. 2-(6-Aminopurin-9-yl)ethanol | 707-99-3 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Technical Guide: [2-(6-Amino-9H-purin-9-yl)ethanol-d4] in Pharmacokinetic Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

[2-(6-Amino-9H-purin-9-yl)ethanol-d4], a deuterated isotopologue of 9-(2-Hydroxyethyl)adenine, serves as a critical internal standard in pharmacokinetic (PK) studies. Its use in bioanalytical assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS), allows for the precise quantification of the non-deuterated parent compound in various biological matrices. This technical guide provides an in-depth overview of the application of this stable isotope-labeled compound in pharmacokinetic research, including detailed experimental protocols, data interpretation, and relevant metabolic pathways.

While direct pharmacokinetic data for 9-(2-Hydroxyethyl)adenine is not extensively available in the public domain, its structural similarity to the antiviral drug acyclovir (B1169) allows for informed predictions regarding its metabolic fate and disposition. This guide will leverage this similarity to present a comprehensive picture for researchers.

Core Principles of Stable Isotope Labeling in Pharmacokinetics

The use of stable isotope-labeled compounds, such as this compound], is the gold standard in quantitative bioanalysis for pharmacokinetic studies. The key advantages include:

-

Minimized Matrix Effects: Co-elution of the analyte and the deuterated internal standard in LC-MS analysis helps to compensate for ion suppression or enhancement caused by the biological matrix.

-

Improved Accuracy and Precision: The internal standard accounts for variability in sample preparation, extraction, and instrument response.

-

Unambiguous Identification: The mass difference between the analyte and the internal standard provides a high degree of specificity.

Pharmacokinetic Profile (Illustrative)

The following table summarizes hypothetical pharmacokinetic parameters for 9-(2-Hydroxyethyl)adenine, based on data from structurally similar nucleoside analogs. These values are for illustrative purposes and would need to be determined experimentally.

| Parameter | Symbol | Value (Units) | Description |

| Maximum Plasma Concentration | Cmax | [Hypothetical Value] (ng/mL) | The highest concentration of the drug observed in the plasma after administration. |

| Time to Maximum Concentration | Tmax | [Hypothetical Value] (hours) | The time at which Cmax is reached. |

| Area Under the Curve | AUC | [Hypothetical Value] (ng*h/mL) | A measure of the total drug exposure over time. |

| Elimination Half-life | t1/2 | [Hypothetical Value] (hours) | The time required for the concentration of the drug to decrease by half. |

| Volume of Distribution | Vd | [Hypothetical Value] (L/kg) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

| Clearance | CL | [Hypothetical Value] (L/h/kg) | The volume of plasma cleared of the drug per unit time. |

Experimental Protocols

A typical pharmacokinetic study involving the quantification of 9-(2-Hydroxyethyl)adenine using this compound] as an internal standard would follow the workflow outlined below.

Bioanalytical Method Validation

A robust and validated bioanalytical method is paramount for obtaining reliable pharmacokinetic data. The method validation should be performed in accordance with regulatory guidelines (e.g., FDA, EMA) and should assess the following parameters:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.

-

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

-

Recovery: The efficiency of the extraction procedure.

-

Matrix Effect: The effect of the biological matrix on the ionization of the analyte and internal standard.

-

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

In-Vivo Study Design

-

Animal Model: Select an appropriate animal model (e.g., rodents, non-human primates) based on the research question.

-

Dosing: Administer 9-(2-Hydroxyethyl)adenine via the desired route (e.g., intravenous, oral).

-

Sample Collection: Collect biological samples (e.g., blood, plasma, urine, tissues) at predetermined time points.

-

Sample Processing: Process the samples to extract the analyte and internal standard. This typically involves protein precipitation, liquid-liquid extraction, or solid-phase extraction.

-

LC-MS/MS Analysis: Analyze the extracted samples using a validated LC-MS/MS method.

-

Data Analysis: Calculate the pharmacokinetic parameters from the concentration-time data.

Experimental Workflow for a Pharmacokinetic Study.

Metabolic Pathways

The metabolism of 9-(2-Hydroxyethyl)adenine is expected to be similar to that of acyclovir, involving oxidation reactions. The primary metabolic pathways likely involve alcohol dehydrogenase and aldehyde dehydrogenase, leading to the formation of carboxylic acid metabolites.

Plausible Metabolic Pathway of 9-(2-Hydroxyethyl)adenine.

Conclusion

This compound] is an indispensable tool for the accurate and precise quantification of 9-(2-Hydroxyethyl)adenine in pharmacokinetic studies. A thorough understanding of its application in validated bioanalytical methods, coupled with well-designed in-vivo experiments, is crucial for obtaining reliable data to characterize the absorption, distribution, metabolism, and excretion of the parent compound. While direct experimental data on 9-(2-Hydroxyethyl)adenine is limited, the established knowledge of similar nucleoside analogs provides a strong framework for guiding future research in this area.

Methodological & Application

Application Notes: [2-(6-Amino-9H-purin-9-yl)ethanol-d4] as an Internal Standard in Bioanalytical Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of stable isotope-labeled internal standards is the gold standard for achieving the highest accuracy and precision. [2-(6-Amino-9H-purin-9-yl)ethanol-d4] is the deuterium-labeled analogue of 9-(2-Hydroxyethyl)adenine, a molecule of interest in various pharmacological and biological studies. This document provides detailed application notes and protocols for the use of this compound] as an internal standard for the accurate quantification of 9-(2-Hydroxyethyl)adenine in biological matrices.

Principle of Isotope Dilution Mass Spectrometry

The fundamental principle behind using this compound] is isotope dilution mass spectrometry. A known amount of the deuterated internal standard is added to the biological sample at the initial stage of sample preparation. Due to their near-identical physicochemical properties, both the analyte (9-(2-Hydroxyethyl)adenine) and the internal standard (this compound]) exhibit similar behavior during extraction, chromatography, and ionization. Any sample loss or variation in ionization efficiency will affect both compounds to the same extent. The mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge ratio (m/z). By measuring the ratio of the analyte's signal to the internal standard's signal, precise and accurate quantification can be achieved, effectively compensating for matrix effects and other sources of analytical variability.

Application: Quantification of 9-(2-Hydroxyethyl)adenine in Human Plasma

This section outlines a representative bioanalytical method for the quantification of 9-(2-Hydroxyethyl)adenine in human plasma using this compound] as an internal standard. The following protocols and data are provided as an illustrative example based on established methodologies for similar analytes.

Experimental Protocol

1. Materials and Reagents:

-

9-(2-Hydroxyethyl)adenine (Analyte)

-

This compound] (Internal Standard, IS)

-

Human plasma (with K2EDTA as anticoagulant)

-

Acetonitrile (B52724) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

2. Stock and Working Solutions Preparation:

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 9-(2-Hydroxyethyl)adenine in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound] in 1 mL of methanol.

-

Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at an appropriate concentration (e.g., 100 ng/mL) in acetonitrile.

3. Sample Preparation (Protein Precipitation):

-

Pipette 100 µL of human plasma (calibration standards, QC samples, or study samples) into a 1.5 mL microcentrifuge tube.

-

Add 300 µL of the internal standard working solution in acetonitrile to each tube.

-

Vortex mix for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 200 µL of the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase A (see LC-MS/MS conditions).

-

Vortex mix and inject into the LC-MS/MS system.

4. LC-MS/MS Conditions (Representative):

-

LC System: UPLC system

-

Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm[1]

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Flow Rate: 0.6 mL/min[1]

-

Gradient Elution:

Time (min) %B 0.0 5 2.0 95 2.5 95 2.6 5 | 4.0 | 5 |

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

MS System: Triple quadrupole mass spectrometer

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions (Proposed):

-

9-(2-Hydroxyethyl)adenine: Precursor ion (m/z) 180.1 -> Product ion (m/z) 136.1 (loss of CH2CH2OH)

-

This compound] (IS): Precursor ion (m/z) 184.1 -> Product ion (m/z) 136.1 (loss of CD2CD2OH)

-

Data Presentation

The following tables summarize the expected performance characteristics of the bioanalytical method, based on typical validation results for similar assays[1].

Table 1: Calibration Curve for 9-(2-Hydroxyethyl)adenine in Human Plasma

| Parameter | Value |

| Calibration Model | Linear |

| Weighting Factor | 1/x² |

| Concentration Range | 1.00 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

Table 2: Precision and Accuracy of the Method

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LLOQ | 1.00 | ≤ 8.0 | ± 10.0 | ≤ 9.0 | ± 11.0 |

| Low QC | 3.00 | ≤ 6.5 | ± 7.0 | ≤ 7.5 | ± 8.0 |

| Mid QC | 100 | ≤ 5.0 | ± 5.0 | ≤ 6.0 | ± 6.0 |

| High QC | 800 | ≤ 4.5 | ± 4.0 | ≤ 5.5 | ± 5.0 |

LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation

Table 3: Matrix Effect and Recovery

| QC Level | Concentration (ng/mL) | Matrix Factor | Recovery (%) |

| Low QC | 3.00 | 0.98 - 1.04 | 85 - 95 |

| High QC | 800 | 0.97 - 1.05 | 88 - 98 |

Visualizations

Experimental Workflow

Logical Relationship of Internal Standard Use

Signaling Pathway of 9-(2-Hydroxyethyl)adenine Analogue

N(6)-(2-Hydroxyethyl)adenosine (HEA), the adenosine (B11128) analogue of 9-(2-Hydroxyethyl)adenine, has been shown to attenuate pro-inflammatory responses by suppressing the Toll-like receptor 4 (TLR4)-mediated nuclear factor-κB (NF-κB) signaling pathway.

Conclusion

This compound] serves as an ideal internal standard for the quantification of 9-(2-Hydroxyethyl)adenine in biological matrices. Its use in an isotope dilution LC-MS/MS method allows for the mitigation of analytical variability, leading to highly reliable and accurate data. The provided protocols and performance characteristics serve as a comprehensive guide for researchers and scientists in the development and validation of robust bioanalytical methods for this and similar analytes.

References

Application Note: Quantification of Adenosine Analogs in Biological Matrices using a Stable Isotope Dilution LC-MS/MS Method

Audience: Researchers, scientists, and drug development professionals.

Introduction

Adenosine (B11128) is a purine (B94841) nucleoside that plays a crucial role in various physiological and pathological processes by activating four G protein-coupled receptors: A1, A2A, A2B, and A3.[1][2] The signaling cascades initiated by these receptors modulate a wide range of cellular responses, making adenosine and its analogs important targets in drug discovery for conditions such as inflammation, cardiovascular diseases, and cancer.[3] Accurate quantification of adenosine analogs in biological matrices is therefore essential for pharmacokinetic, pharmacodynamic, and biomarker studies.

This application note details a robust and sensitive method for the quantification of adenosine and its analogs in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, [2-(6-Amino-9H-purin-9-yl)ethanol-d4]. The use of a deuterated internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

Adenosine Signaling Pathway

Extracellular adenosine levels are tightly regulated by the activity of ectonucleotidases CD39 and CD73, which convert extracellular ATP to adenosine.[1][2] Adenosine then binds to its receptors, initiating downstream signaling. The signaling is terminated by the uptake of adenosine into cells via nucleoside transporters or its enzymatic degradation by adenosine deaminase.[1]

References

Application Note: High-Throughput Plasma Sample Preparation for the Quantification of [2-(6-Amino-9H-purin-9-yl)ethanol-d4] using Protein Precipitation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and straightforward protein precipitation (PPT) protocol for the extraction of 2-(6-Amino-9H-purin-9-yl)ethanol from human plasma samples prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of its stable isotope-labeled (SIL) internal standard, [2-(6-Amino-9H-purin-9-yl)ethanol-d4], is central to this method, ensuring high accuracy and precision by correcting for variability during sample processing and analysis.[1][2][3][4][5] This protocol is optimized for high-throughput bioanalytical workflows, offering a simple, rapid, and cost-effective approach for pharmacokinetic and metabolic studies.

Introduction

2-(6-Amino-9H-purin-9-yl)ethanol, a derivative of adenine (B156593), is a compound of interest in various biomedical and pharmaceutical research areas. Accurate quantification in biological matrices like plasma is crucial for understanding its pharmacokinetics and metabolic fate. LC-MS/MS has become the standard for bioanalysis due to its superior sensitivity and selectivity.[4] A critical component of a successful LC-MS/MS assay is a reliable sample preparation method that effectively removes interfering matrix components, such as proteins and phospholipids.

Protein precipitation is a widely used technique for sample preparation in bioanalysis.[6] It involves adding an organic solvent to the plasma sample to denature and precipitate proteins, which can then be easily removed by centrifugation.[6][7] This method is favored for its simplicity, speed, and broad applicability.

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound], is considered the gold standard in quantitative bioanalysis.[4][5] A SIL-IS is chemically and physically almost identical to the analyte, ensuring that it behaves similarly during extraction, chromatography, and ionization.[1][4] This allows it to effectively compensate for sample-to-sample variations, including matrix effects and recovery losses, thereby significantly improving the accuracy and precision of the quantification.[1][5]

Experimental Protocols

This section provides a detailed methodology for the protein precipitation of plasma samples.

Materials and Reagents

-

Human Plasma (K2-EDTA)

-

This compound] (Internal Standard Stock Solution in Methanol)

-

Acetonitrile (B52724) (ACN), LC-MS grade, containing 0.1% formic acid (Precipitation Solvent)

-

Methanol (MeOH), LC-MS grade

-

Water, LC-MS grade

-

Microcentrifuge tubes (1.5 mL or 2 mL) or 96-well deep-well plates

-

Calibrated pipettes and tips

-

Vortex mixer

-

Microcentrifuge or plate centrifuge capable of >3000 x g

-

Autosampler vials or 96-well collection plate

Protocol: Protein Precipitation

-

Sample Thawing: Thaw frozen plasma samples, calibration standards, and quality control (QC) samples at room temperature, followed by equilibration in a cold water bath. Vortex gently to ensure homogeneity.

-

Aliquoting: Aliquot 100 µL of each plasma sample, standard, or QC into appropriately labeled microcentrifuge tubes or a 96-well plate.

-

Internal Standard Addition: Add 10 µL of the this compound] working solution to every tube/well except for the blank matrix samples. A stable isotope-labeled internal standard is the preferred choice to correct for variability.[4]

-

Vortexing: Briefly vortex mix the samples for approximately 10-15 seconds.

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile (0.1% formic acid) to each sample. The 3:1 ratio of solvent to plasma is effective for efficient protein removal.[6]

-

Mixing: Cap the tubes or seal the plate and vortex vigorously for 1-2 minutes to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at approximately 4°C for 10-15 minutes at a high speed (e.g., 14,000 x g) to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant (approximately 350 µL) to a clean set of tubes or a 96-well collection plate, being careful not to disturb the protein pellet.

-

Analysis: The samples are now ready for direct injection into the LC-MS/MS system. If required, the supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of mobile phase-compatible solvent to increase concentration.

Data Presentation

While specific experimental data for this compound] is not publicly available, the following table summarizes the typical performance characteristics expected from a validated bioanalytical method using protein precipitation with a stable isotope-labeled internal standard. These values are based on regulatory guidelines and published methods for similar small molecules.[8][9]

| Parameter | Typical Acceptance Criteria | Rationale / Justification |

| Recovery (%) | Consistent across QC levels | Recovery of the analyte and internal standard should be reproducible, although it does not need to be 100%.[10] The SIL-IS effectively corrects for any extraction inefficiencies. |

| Matrix Effect (%) | CV ≤ 15% | Assesses the suppression or enhancement of ionization by matrix components.[11] A SIL-IS co-elutes with the analyte and experiences the same matrix effects, providing reliable correction.[4] |

| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | Measures the precision of the method within a single analytical run.[8] |

| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | Measures the precision of the method across different analytical runs on different days.[8] |

| Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ) | Measures how close the determined concentration is to the nominal concentration.[11] |

| Linearity (r²) | ≥ 0.99 | Demonstrates a direct proportional relationship between instrument response and analyte concentration. |

LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation.

Mandatory Visualization

The following diagram illustrates the workflow for the plasma protein precipitation protocol.

References

- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 2. nebiolab.com [nebiolab.com]

- 3. youtube.com [youtube.com]

- 4. scispace.com [scispace.com]

- 5. biopharmaservices.com [biopharmaservices.com]

- 6. agilent.com [agilent.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Development of a robust and sensitive LC-MS/MS method for the determination of adenine in plasma of different species and its application to in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. fda.gov [fda.gov]

- 11. ema.europa.eu [ema.europa.eu]

Application of [2-(6-Amino-9H-purin-9-yl)ethanol-d4] in Metabolomics Research

Application Note & Protocol

Introduction

Metabolomics, the comprehensive study of small molecules within a biological system, is a powerful tool for understanding physiological and pathological states. Accurate and precise quantification of metabolites is crucial for generating reliable and reproducible data. The use of stable isotope-labeled internal standards is a cornerstone of quantitative mass spectrometry-based metabolomics. [2-(6-Amino-9H-purin-9-yl)ethanol-d4] is a deuterium-labeled analog of 9-(2-Hydroxyethyl)adenine, a purine (B94841) derivative. Its near-identical physicochemical properties to the unlabeled counterpart, with a distinct mass difference of 4 Da, make it an ideal internal standard for the quantification of related purine metabolites in complex biological matrices.

The incorporation of deuterium (B1214612) atoms into the ethanol (B145695) group of the molecule ensures that it co-elutes with the unlabeled analyte during liquid chromatography (LC) separation and experiences similar ionization effects in the mass spectrometer (MS), thereby correcting for variations in sample preparation, injection volume, and instrument response. This application note provides a detailed protocol for the use of this compound] as an internal standard in a targeted metabolomics workflow for the quantification of adenine (B156593) and its derivatives in human plasma.

Key Applications

-

Internal Standard for Quantitative Metabolomics: Serve as a robust internal standard for the accurate quantification of 9-(2-Hydroxyethyl)adenine and structurally related purine metabolites in biological samples such as plasma, serum, urine, and cell extracts.

-

Metabolic Flux Analysis: While not a direct tracer for metabolic pathways due to the stability of the deuterium labels on the ethanol group, it can be used in conjunction with other labeled compounds to improve the accuracy of flux measurements.

-

Pharmacokinetic Studies: In drug development, it can be used as an internal standard for quantifying the metabolites of drugs that are structurally related to adenine.

Experimental Workflow

A typical experimental workflow for a targeted metabolomics study using this compound] as an internal standard involves sample preparation, LC-MS/MS analysis, and data processing.

Figure 1: General experimental workflow for targeted metabolomics using a deuterated internal standard.

Experimental Protocols

Materials and Reagents

-

This compound] (Internal Standard, IS)

-

9-(2-Hydroxyethyl)adenine (Analyte)

-

Human Plasma (or other biological matrix)

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Ultrapure Water

Sample Preparation Protocol (Human Plasma)

-

Thaw Samples: Thaw frozen human plasma samples on ice.

-

Prepare Internal Standard Spiking Solution: Prepare a stock solution of this compound] in methanol at a concentration of 1 mg/mL. From this stock, prepare a working spiking solution of 1 µg/mL in methanol.

-

Spike Samples: To 100 µL of each plasma sample, add 10 µL of the 1 µg/mL internal standard working solution.

-

Protein Precipitation: Add 400 µL of ice-cold methanol to each sample.

-

Vortex: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Incubate: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Collect Supernatant: Carefully transfer the supernatant to a new microcentrifuge tube.

-

Dry Down: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).

-

Vortex and Centrifuge: Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.

-

Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters

The following are suggested starting parameters for LC-MS/MS analysis. Optimization may be required based on the specific instrument and column used.

| Parameter | Setting |

| Liquid Chromatography | |

| Column | C18 reversed-phase (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Gas Temperature | 350°C |

| Gas Flow | 10 L/min |

| Nebulizer Pressure | 45 psi |

| Scan Type | Multiple Reaction Monitoring (MRM) |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 9-(2-Hydroxyethyl)adenine | 180.1 | 136.1 | 15 |

| This compound] | 184.1 | 136.1 | 15 |

Data Presentation

Quantitative data should be presented in a clear and structured format. Below is an example of a data table for a calibration curve and the quantification of 9-(2-Hydroxyethyl)adenine in plasma samples from a control and treated group.

Table 1: Calibration Curve Data

| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 1,250 | 50,100 | 0.025 |

| 5 | 6,300 | 50,500 | 0.125 |

| 10 | 12,800 | 51,200 | 0.250 |

| 50 | 65,000 | 52,000 | 1.250 |

| 100 | 132,500 | 53,000 | 2.500 |

| 500 | 675,000 | 54,000 | 12.500 |

| 1000 | 1,375,000 | 55,000 | 25.000 |

Table 2: Quantification of 9-(2-Hydroxyethyl)adenine in Plasma Samples

| Sample ID | Group | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Concentration (ng/mL) |

| CTRL-01 | Control | 25,600 | 51,200 | 0.500 | 20.0 |

| CTRL-02 | Control | 28,080 | 52,000 | 0.540 | 21.6 |

| CTRL-03 | Control | 24,440 | 50,900 | 0.480 | 19.2 |

| TRT-01 | Treated | 45,900 | 51,000 | 0.900 | 36.0 |

| TRT-02 | Treated | 49,920 | 52,000 | 0.960 | 38.4 |

| TRT-03 | Treated | 47,250 | 52,500 | 0.900 | 36.0 |

Signaling Pathway Context

9-(2-Hydroxyethyl)adenine is a derivative of adenine, a fundamental component of purine metabolism. Purines are not only building blocks for DNA and RNA but also play crucial roles in cellular energy metabolism (e.g., ATP) and signaling. The adenosine (B11128) signaling pathway is a key regulatory system in various physiological processes.

Figure 2: Simplified adenosine signaling pathway and the potential interaction of the analyte.

Conclusion

This compound] is a valuable tool for metabolomics research, enabling accurate and precise quantification of 9-(2-Hydroxyethyl)adenine and related purine metabolites. The detailed protocol provided herein serves as a comprehensive guide for researchers, scientists, and drug development professionals to implement this internal standard in their quantitative LC-MS/MS workflows. The use of such stable isotope-labeled standards is essential for generating high-quality, reproducible data in metabolomics studies, ultimately leading to a better understanding of complex biological systems.

Application Note: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method for the Quantitative Analysis of [2-(6-Amino-9H-purin-9-yl)ethanol] and its Deuterated Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

[2-(6-Amino-9H-purin-9-yl)ethanol], a structural analog of adenosine (B11128), is a compound of interest in pharmaceutical research and drug development. Accurate and reliable quantification of this analyte in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This application note details a robust and sensitive HPLC-MS/MS method for the chromatographic separation and quantification of [2-(6-Amino-9H-purin-9-yl)ethanol] and its stable isotope-labeled internal standard, [2-(6-Amino-9H-purin-9-yl)ethanol-d4]. The use of a deuterated internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.[1] This method is suitable for the analysis of the analyte in plasma and other biological fluids.

Experimental Protocols

Materials and Reagents

-

[2-(6-Amino-9H-purin-9-yl)ethanol] reference standard

-

HPLC-grade acetonitrile (B52724), methanol, and water

-

Formic acid (LC-MS grade)

-

Ammonium acetate (B1210297) (LC-MS grade)

-

Human plasma (or other relevant biological matrix)

Standard Solutions and Calibration Standards Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analyte and the internal standard by dissolving the appropriate amount of each compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the analyte stock solution with a 50:50 mixture of acetonitrile and water to create working standard solutions at various concentrations.

-

Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with a 50:50 mixture of acetonitrile and water.

-

Calibration Curve Standards: Prepare calibration standards by spiking blank biological matrix with the appropriate working standard solutions to achieve a concentration range of 1-1000 ng/mL. Add the internal standard working solution to each calibration standard to a final concentration of 50 ng/mL.

Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

-

Add 50 µL of the internal standard working solution (100 ng/mL).

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex briefly and transfer to an HPLC vial for analysis.

Chromatographic and Mass Spectrometric Conditions

The separation is achieved using a reverse-phase HPLC method coupled with a tandem mass spectrometer.

Table 1: HPLC Parameters

| Parameter | Value |

| HPLC System | Agilent 1100 series or equivalent[1] |

| Column | C18 column (e.g., Luna C18(2), 3 µm, 150 x 2.0 mm)[1] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | See Table 2 |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Autosampler Temperature | 4°C[1] |

Table 2: Gradient Elution Program

| Time (min) | % Mobile Phase B |

| 0.0 | 5 |

| 1.0 | 5 |

| 5.0 | 95 |

| 7.0 | 95 |

| 7.1 | 5 |

| 10.0 | 5 |

Table 3: Mass Spectrometer Parameters

| Parameter | Value |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | [2-(6-Amino-9H-purin-9-yl)ethanol]: Precursor Ion > Product Ion (To be determined by infusion) |

| This compound]: Precursor Ion > Product Ion (To be determined by infusion) | |

| Dwell Time | 200 ms |

| Collision Energy | To be optimized |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

Data Presentation

Table 4: Method Validation Summary

| Parameter | Result |

| Linearity (r²) | > 0.99 |

| LLOQ | 1 ng/mL |

| Accuracy (% bias) | Within ±15% (±20% at LLOQ)[4] |

| Precision (%RSD) | < 15% (< 20% at LLOQ)[4] |

| Recovery | > 85% |

| Matrix Effect | Minimal, compensated by internal standard |

Diagrams

Caption: Sample preparation workflow using protein precipitation.

Caption: Overall analytical workflow from injection to quantification.

References

Application Notes and Protocols for [2-(6-Amino-9H-purin-9-yl)ethanol-d4]

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of stock solutions of [2-(6-Amino-9H-purin-9-yl)ethanol-d4], a deuterated analog of a purine (B94841) derivative. The information is intended to guide researchers in accurately preparing solutions for various experimental applications.

Compound Information

This compound] is the deuterated form of 9-(2-Hydroxyethyl)adenine. The deuterium (B1214612) labeling provides a valuable tool for tracer studies in metabolic research, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based assays.

Chemical Structure:

Quantitative Data Summary

A summary of the key quantitative data for this compound] and its non-deuterated analog is presented in the table below for easy reference and comparison.

| Property | This compound] | 2-(6-Amino-9H-purin-9-yl)ethanol | Reference(s) |

| CAS Number | 1216900-94-5 | 707-99-3 | [1] |

| Molecular Formula | C₇H₅D₄N₅O | C₇H₉N₅O | [1] |

| Molecular Weight | 183.20 g/mol | 179.18 g/mol | [2] |

| Appearance | Solid | White to off-white solid | |

| Solubility | Water, DMSO (Slightly), Methanol (Slightly) | Water, DMSO (Slightly, with sonication), Methanol (Slightly, with sonication) | |

| Storage Temperature | 2-8°C or Room Temperature (protect from light) | 2-8°C or Room Temperature (protect from light) | [3] |

Health and Safety Information

Hazard Statements:

Precautionary Measures:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.

-

Use only outdoors or in a well-ventilated area.

-

Wash skin thoroughly after handling.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

IF ON SKIN: Wash with plenty of water. If skin irritation occurs, get medical advice/attention.

-

Store in a well-ventilated place. Keep container tightly closed.

Experimental Protocols

The following protocols provide a step-by-step guide for the preparation of stock solutions of this compound]. It is recommended to perform a small-scale solubility test before preparing a large volume of stock solution.

Materials and Equipment

-

This compound] solid

-

High-purity solvent (e.g., sterile water, DMSO, or Methanol)

-

Analytical balance

-

Spatula

-

Appropriate volumetric flasks and pipettes

-

Vortex mixer

-

Sonicator (optional, for enhancing solubility)

-

Sterile, amber vials for storage

-

Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

Protocol for Preparing an Aqueous Stock Solution (e.g., 10 mM)

-

Calculate the required mass:

-

For a 10 mM stock solution in 10 mL of water:

-

Mass (mg) = 10 mmol/L * 0.010 L * 183.20 g/mol * 1000 mg/g = 18.32 mg

-

-

Weigh the compound:

-

Carefully weigh out the calculated amount of this compound] using an analytical balance.

-

-

Dissolution:

-

Transfer the weighed compound to a 10 mL volumetric flask.

-

Add a small amount of sterile water (e.g., 5-7 mL) to the flask.

-

Gently swirl the flask to wet the powder.

-

Vortex the solution for 1-2 minutes to aid dissolution.

-

If the compound does not fully dissolve, sonicate the solution for 5-10 minutes.

-

Once dissolved, bring the final volume to 10 mL with sterile water.

-

-

Storage:

-

Aliquot the stock solution into sterile, amber vials to avoid repeated freeze-thaw cycles and protect from light.

-

Store the aliquots at -20°C for long-term storage. For short-term use (up to a week), storage at 2-8°C is acceptable.

-

Protocol for Preparing a DMSO or Methanol Stock Solution (e.g., 10 mM)

-

Calculate the required mass:

-

Use the same calculation as in the aqueous protocol (18.32 mg for a 10 mM solution in 10 mL).

-

-

Weigh the compound:

-

Accurately weigh the calculated amount of the compound.

-

-

Dissolution:

-

Transfer the compound to a suitable vial.

-

Add the desired volume of high-purity DMSO or Methanol.

-

Vortex thoroughly until the compound is completely dissolved. Sonication may be used to expedite dissolution if necessary.

-

-

Storage:

-

Store the DMSO or Methanol stock solution in amber vials at -20°C. DMSO solutions should be aliquoted to minimize water absorption from the atmosphere upon repeated opening.

-

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for preparing a stock solution of this compound].

Caption: Workflow for preparing a stock solution.

Logical Relationship Diagram

This diagram shows the logical relationship between the compound's properties and the considerations for stock solution preparation.

Caption: Key properties and preparation considerations.

References

Application Notes and Protocols for [2-(6-Amino-9H-purin-9-yl)ethanol-d4] in Drug Metabolism Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

[2-(6-Amino-9H-purin-9-yl)ethanol-d4] is a stable isotope-labeled (SIL) analog of 9-(2-Hydroxyethyl)adenine, a molecule structurally related to the antiviral drug Acyclovir. Due to the incorporation of four deuterium (B1214612) atoms, this compound serves as an ideal internal standard for quantitative bioanalytical methods.[1][2] In drug metabolism and pharmacokinetic (DMPK) studies, the use of a SIL internal standard is a critical practice to ensure the accuracy, precision, and robustness of liquid chromatography-mass spectrometry (LC-MS) assays.[3]

The key advantage of using a deuterated standard like this compound] is that its chemical and physical properties are nearly identical to the unlabeled analyte. This results in similar behavior during sample extraction, chromatographic separation, and ionization in the mass spectrometer.[2] However, its increased mass allows it to be distinguished from the unlabeled analyte by the mass spectrometer. This co-eluting, mass-differentiated standard effectively compensates for variability in sample preparation and potential matrix effects, which are common challenges in the analysis of complex biological samples like plasma or urine.[3]

These application notes provide a comprehensive overview and detailed protocols for the use of this compound] as an internal standard in a typical drug metabolism study focusing on the quantification of a parent drug, using Acyclovir as a representative analyte.

Data Presentation

The following tables represent typical quantitative data generated during the validation of a bioanalytical method using this compound] as an internal standard for the analysis of Acyclovir in human plasma.

Table 1: Representative Calibration Curve for Acyclovir in Human Plasma

| Standard Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | Accuracy (%) |

| 1.0 | 1,520 | 510,000 | 0.00298 | 1.0 | 100.0 |

| 2.5 | 3,850 | 515,000 | 0.00748 | 2.5 | 100.0 |

| 5.0 | 7,600 | 512,000 | 0.01484 | 5.0 | 100.0 |

| 10.0 | 15,300 | 518,000 | 0.02954 | 10.0 | 100.0 |

| 25.0 | 38,000 | 513,000 | 0.07407 | 25.0 | 100.0 |

| 50.0 | 75,500 | 510,000 | 0.14804 | 50.0 | 100.0 |

| 100.0 | 151,000 | 511,000 | 0.29550 | 100.0 | 100.0 |

| 250.0 | 378,000 | 514,000 | 0.73541 | 250.0 | 100.0 |

Table 2: Representative Quality Control (QC) Sample Analysis for Acyclovir Assay

| QC Level | Nominal Concentration (ng/mL) | Mean Calculated Concentration (ng/mL) (n=6) | Standard Deviation | CV (%) | Accuracy (%) |

| Lower Limit of Quantification (LLOQ) | 1.0 | 0.98 | 0.09 | 9.2 | 98.0 |

| Low QC | 3.0 | 2.91 | 0.22 | 7.6 | 97.0 |

| Medium QC | 30.0 | 30.9 | 1.85 | 6.0 | 103.0 |

| High QC | 200.0 | 196.4 | 10.8 | 5.5 | 98.2 |

Experimental Protocols

Protocol 1: Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

-

Stock Solution Preparation:

-

Prepare a 1 mg/mL stock solution of Acyclovir (analyte) in methanol (B129727).

-

Prepare a 1 mg/mL stock solution of this compound] (Internal Standard, IS) in methanol.

-

-

Working Standard Solution Preparation:

-

Serially dilute the Acyclovir stock solution with a 50:50 methanol:water mixture to prepare working standard solutions at concentrations of 10, 25, 50, 100, 250, 500, 1000, and 2500 ng/mL.

-

Prepare a working internal standard solution by diluting the IS stock solution with a 50:50 methanol:water mixture to a final concentration of 500 ng/mL.

-

-

Calibration Standard and QC Sample Preparation:

-

To prepare calibration standards, spike 10 µL of each Acyclovir working standard solution into 90 µL of blank human plasma to achieve final concentrations of 1, 2.5, 5, 10, 25, 50, 100, and 250 ng/mL.

-

Prepare QC samples in a similar manner at concentrations of 1 ng/mL (LLOQ), 3 ng/mL (Low QC), 30 ng/mL (Medium QC), and 200 ng/mL (High QC).

-

Protocol 2: Sample Preparation for LC-MS/MS Analysis (Protein Precipitation)

-

Sample Aliquoting:

-

Aliquot 50 µL of each calibration standard, QC sample, and study sample into a 1.5 mL microcentrifuge tube.

-

-

Internal Standard Addition and Protein Precipitation:

-